Boc-L-Leu-OH

描述

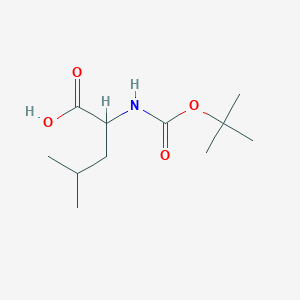

Structure

3D Structure

属性

IUPAC Name |

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXGYYOJGPFFJL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884507 | |

| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-15-6 | |

| Record name | BOC-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucine, N-((1,1-dimethylethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,1-dimethylethoxy)carbonyl]-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-L-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a critical reagent in modern peptide synthesis and drug discovery. This document outlines its core characteristics, provides detailed experimental protocols for its synthesis and use, and presents visual workflows to illustrate key chemical processes.

Core Chemical and Physical Properties

This compound is an N-terminally protected form of the essential amino acid L-leucine. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group, preventing the amine from participating in unwanted side reactions during peptide bond formation. Its acid lability allows for selective removal under conditions that typically do not affect other protecting groups, making it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, often supplied as a monohydrate.

| Property | Value | References |

| CAS Number | 13139-15-6 (Anhydrous); 200936-87-4 (Monohydrate) | [1][2][3] |

| Molecular Formula | C₁₁H₂₁NO₄ | [3] |

| Molecular Weight | 231.29 g/mol (Anhydrous); 249.31 g/mol (Monohydrate) | [3] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Melting Point | 85 - 99 °C (Range from various sources) | [2] |

| Optical Rotation [α]²⁰/D | -25° ± 2° (c=2 in acetic acid) | [2] |

| Density | ~1.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in methanol, DMF, DMSO, chloroform, ethyl acetate (B1210297); Sparingly soluble or insoluble in water. | [2] |

| Storage Conditions | 2-8°C, sealed in a dry environment. The compound is hygroscopic. | [2] |

Spectroscopic Profile

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic methods.

Expected ¹H NMR Spectrum

In a suitable solvent (e.g., CDCl₃ or DMSO-d₆), the proton NMR spectrum is expected to show the following characteristic signals:

-

~11-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~4.5-5.5 ppm (doublet, 1H): Amide proton (-NH-).

-

~4.0-4.3 ppm (multiplet, 1H): Alpha-proton (-CH(NH)-).

-

~1.4-1.8 ppm (multiplet, 3H): Beta and gamma protons of the leucine (B10760876) side chain (-CH₂-CH-).

-

1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector (-C(CH₃)₃).

-

~0.9 ppm (doublet of doublets, 6H): Two diastereotopic methyl groups of the leucine side chain (-CH(CH₃)₂).

Expected ¹³C NMR Spectrum

The carbon NMR spectrum will display distinct signals for the carbonyls and the aliphatic carbons:

-

~175-178 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~155-157 ppm: Carbamate (B1207046) carbonyl carbon (Boc C=O).

-

~79-81 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

~52-54 ppm: Alpha-carbon (-CH(NH)-).

-

~40-42 ppm: Beta-carbon of the leucine side chain (-CH₂-).

-

~28.5 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

-

~25 ppm: Gamma-carbon of the leucine side chain (-CH-).

-

~22-23 ppm: Two inequivalent methyl carbons of the leucine side chain (-CH(CH₃)₂).

Expected FT-IR Spectrum

The infrared spectrum provides clear evidence of the key functional groups.[4][5]

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~3350 cm⁻¹ (sharp/medium): N-H stretch of the carbamate.

-

2960-2870 cm⁻¹ (strong): Aliphatic C-H stretches from the leucine and Boc groups.

-

~1740-1755 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid dimer.

-

~1690-1710 cm⁻¹ (strong, sharp): C=O stretch of the Boc carbamate group. This is a hallmark peak.[4]

-

~1500-1530 cm⁻¹ (medium): N-H bend (Amide II band).

-

~1160-1170 cm⁻¹ (strong): C-O stretch associated with the Boc group.

Expected Mass Spectrum

Under electrospray ionization (ESI-MS), the protonated molecular ion [M+H]⁺ is expected at m/z 232.15. Key fragmentation patterns arise from the lability of the Boc group:

-

Loss of isobutylene: A prominent fragment at [M+H - 56]⁺ (m/z 176.10), corresponding to the loss of C₄H₈.

-

Loss of the Boc group: A fragment at [M+H - 100]⁺ (m/z 132.10), representing the free protonated leucine.

-

Loss of the carboxyl group: A fragment corresponding to [M+H - 45]⁺.

-

Iminium ion: The characteristic fragment for leucine at m/z 86.09, resulting from the loss of the carboxyl group and the Boc group from the parent molecule.[6]

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis. The accompanying diagrams visualize these complex processes.

Synthesis of this compound Monohydrate

This protocol is adapted from established methods for Boc protection of amino acids.

Methodology:

-

Dissolution: Dissolve L-leucine (0.1 mol, 13.1 g) in a 0°C mixture of tetrahydrofuran (B95107) (250 mL) and 4 N sodium hydroxide (B78521) (50 mL) with stirring.

-

Preparation of Boc Agent: In a separate vessel, prepare an ethereal solution of tert-butoxycarbonyl chloride by reacting t-butyl alcohol (0.1 mol) with phosgene (B1210022) and pyridine (B92270) in ether at low temperature. Alternative: Use di-tert-butyl dicarbonate (B1257347) (Boc₂O).

-

Reaction: Add the ethereal solution of t-butoxycarbonyl chloride (0.1 mol) dropwise to the leucine solution while maintaining the temperature between -5°C and 0°C.

-

Stirring: Continue stirring the mixture for 1 hour at 0°C, followed by 2 hours at room temperature.

-

Acidification & Extraction: Adjust the pH of the reaction mixture to 3 using 3% hydrochloric acid. Saturate the aqueous phase with sodium chloride and extract three times with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash successively with 1% HCl and water, ensuring all solutions are saturated with NaCl.

-

Isolation: Dry the ethyl acetate solution over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Crystallization: Crystallize the resulting residue from an ethanol/water mixture to yield N-t-butoxycarbonyl-L-leucine monohydrate as a white solid.

Visualization of Synthesis Workflow

Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group from the N-terminus of a peptide, either in solution or on a solid support.

Methodology:

-

Preparation: Dissolve the Boc-protected substrate (e.g., peptide-resin) in Dichloromethane (DCM). For solid-phase synthesis, swell the resin in DCM for 15-30 minutes.

-

Deprotection Cocktail: Prepare a deprotection solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.

-

Reaction: Treat the substrate with the TFA/DCM solution. A common procedure is a 5-minute pre-wash followed by a 20-30 minute reaction at room temperature with agitation.

-

Monitoring: The reaction can be monitored by TLC (for solution phase) or by a colorimetric test (e.g., Kaiser test on a resin sample) to confirm the presence of a free primary amine.

-

Work-up (Solution Phase): Remove the TFA and DCM in vacuo. The resulting product is the amine TFA salt.

-

Work-up (Solid Phase): Filter the resin and wash thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid and the cleaved tert-butyl cation byproducts. Proceed to the neutralization step.

Visualization of Boc Deprotection Mechanism

Use in Boc-SPPS: A Single Coupling Cycle

This protocol outlines a representative coupling cycle using this compound in solid-phase peptide synthesis.

Methodology:

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine (e.g., after a deprotection step).

-

Neutralization: Wash the peptide-resin with DCM (2x). Neutralize the ammonium (B1175870) TFA salt by treating the resin with a 5-10% solution of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), in DCM or DMF for 5-10 minutes. Repeat. Wash thoroughly with DCM (3x) and DMF (3x).

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading). Dissolve this compound and an activating agent like HBTU (0.95 eq. to the amino acid) in DMF. Add DIPEA (2 eq. to the amino acid) and allow the mixture to react for 1-2 minutes.

-

Coupling: Add the activated this compound solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring & Washing: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step may be repeated. Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Visualization of a Boc-SPPS Cycle

References

Boc-L-Leucine: A Technical Guide for Advanced Research and Drug Development

Abstract: This document provides a comprehensive technical overview of N-tert-butoxycarbonyl-L-leucine (Boc-L-leucine), a critical amino acid derivative in the field of peptide chemistry. It details the compound's chemical and physical properties, structure, and synthesis. The primary focus is on its pivotal role in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and development. This guide includes detailed experimental protocols for both the synthesis of Boc-L-leucine and its application in a standard SPPS workflow, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Boc-L-leucine is a derivative of the essential amino acid L-leucine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[][2][3] This protection is fundamental to preventing unwanted side reactions during the stepwise assembly of peptide chains.[2] The compound is typically a white, odorless, crystalline powder that is stable under normal conditions.[4]

Physicochemical Data Summary

The key quantitative properties of Boc-L-leucine are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| IUPAC Name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methylpentanoic acid | [][3] |

| Synonyms | N-tert-butoxycarbonyl-L-leucine, BOC-Leu-OH, N-Boc-L-leucine | [][4] |

| Molecular Formula | C₁₁H₂₁NO₄ | [][4][5][6] |

| Molecular Weight | 231.29 g/mol | [][5][6][7] |

| CAS Number | 13139-15-6 | [][4][5][6] |

| Appearance | White to off-white crystalline powder | [][4][8] |

| Melting Point | 80 - 99 °C (Range varies depending on hydration and purity) | [4][9][10] |

| Solubility | Soluble in organic solvents like methanol (B129727), DMF, chloroform, ethyl acetate; insoluble in water.[4][5] | [4][5][11] |

| Density | ~1.19 g/cm³ | [4] |

| Optical Rotation | [α]D²⁰ = -25 ± 2º (c=2 in Acetic Acid) | [10] |

| Storage | Store at 2-8 °C in a dry, tightly sealed container.[][4] | [][4] |

Chemical Structure

The structure of Boc-L-leucine consists of the L-leucine backbone with its isobutyl side chain. The nitrogen atom of the alpha-amino group is covalently bonded to a tert-butoxycarbonyl (Boc) group, forming a carbamate (B1207046) ester.[3][5]

Structure Formula:

Experimental Protocols

This section provides detailed methodologies for the synthesis of Boc-L-leucine and its subsequent use in Solid-Phase Peptide Synthesis.

Synthesis of Boc-L-Leucine

This protocol describes the protection of the amino group of L-leucine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. A similar method is used for the synthesis of other Boc-protected amino acids.[12]

Materials:

-

L-leucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)

-

Methanol or a mixture of water and tetrahydrofuran (B95107) (THF)[12][13]

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution: Suspend L-leucine (1 equivalent) in a suitable solvent mixture (e.g., methanol or 4:1 water:THF).[12][13] Cool the mixture to 0 °C in an ice bath.

-

Basification: Slowly add a base such as triethylamine (2 equivalents) to the suspension while stirring until the L-leucine is fully dissolved and the solution is basic.[13]

-

Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent. Add this solution dropwise to the L-leucine mixture, ensuring the reaction temperature is maintained between 0 and 5 °C.[13]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).[12][13]

-

Work-up: Remove the organic solvent under reduced pressure (vacuum).[13] Dissolve the remaining residue in ethyl acetate.

-

Washing: Wash the organic layer with a 10% aqueous citric acid solution or dilute HCl (pH ~2) to remove unreacted base and other aqueous impurities.[12][13] Perform this wash three times. Follow with a brine wash.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield Boc-L-leucine, typically as a white solid or a pale yellow oil that solidifies upon standing.[13]

Application in Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

Boc-L-leucine is a fundamental building block in Boc-SPPS.[2] The Boc group serves as a temporary protecting group for the N-terminus, which is removed by acid treatment before the next amino acid is coupled.[14]

Materials:

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid

-

Boc-L-leucine

-

Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM)[14]

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Neutralizing base (e.g., 10% Diisopropylethylamine (DIEA) in DMF)

-

Coupling reagent (e.g., HBTU, PyBOP)[15]

-

Isopropyl alcohol (IPA)

Protocol for One Coupling Cycle (Adding Boc-L-leucine):

-

Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.

-

Deprotection (Boc Removal):

-

Neutralization:

-

Swell the resin again in DMF.

-

Treat the resin with a solution of 10% DIEA in DMF for 2-5 minutes to neutralize the protonated N-terminus.

-

Wash the resin extensively with DMF to remove excess base.

-

-

Coupling:

-

In a separate vial, pre-activate Boc-L-leucine (typically 2-4 equivalents) with a coupling reagent like HBTU in the presence of DIEA in DMF.

-

Add the activated Boc-L-leucine solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.[]

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

Workflow Visualization

The following diagram illustrates the key steps in a single cycle of Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) for the incorporation of a Boc-L-leucine residue.

Caption: Workflow of a Boc-SPPS cycle for adding one Boc-L-leucine residue.

Conclusion

Boc-L-leucine is an indispensable reagent for the synthesis of peptides for research, therapeutic, and diagnostic applications.[4][10] Its Boc protecting group provides robust and reliable N-terminal protection that is easily removed under acidic conditions, making it perfectly suited for the iterative nature of Solid-Phase Peptide Synthesis.[2][14] The standardized protocols for its synthesis and use in SPPS have enabled the routine and often automated construction of complex peptide molecules, significantly advancing the fields of biochemistry and pharmaceutical development.[17]

References

- 2. nbinno.com [nbinno.com]

- 3. L-Leucine, N-((1,1-dimethylethoxy)carbonyl)- | C11H21NO4 | CID 83170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 6. 13139-15-6|Boc-L-Leucine|BLD Pharm [bldpharm.com]

- 7. Boc-Leu-OH 水和物 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-Boc-L-Leucine (Boc-Leu-OH) 13139-15-6 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 9. tert-Butoxycarbonyl-L-leucine | 13139-15-6 | FB19425 [biosynth.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Page loading... [guidechem.com]

- 12. Page loading... [guidechem.com]

- 13. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 14. chempep.com [chempep.com]

- 15. connectsci.au [connectsci.au]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-Boc-2-amino-4-methylpentanoic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Boc-2-amino-4-methylpentanoic acid hydrate (B1144303), commonly known as Boc-L-leucine monohydrate, is a pivotal N-protected amino acid derivative extensively utilized in synthetic organic chemistry and pharmaceutical development. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amino acid, making it an ideal building block for solid-phase peptide synthesis (SPPS) and the creation of complex peptide structures.[1] Its role is crucial in the development of novel therapeutic agents, particularly in designing bioactive peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, complete with detailed experimental protocols and data.

Chemical and Physical Properties

(S)-Boc-2-amino-4-methylpentanoic acid hydrate is a white to off-white crystalline powder.[2] The Boc protecting group enhances its solubility in organic solvents and its stability under various reaction conditions, though it is readily removable under acidic conditions.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 200936-87-4 | [5][6] |

| Molecular Formula | C₁₁H₂₃NO₅ | [7] |

| Molecular Weight | 249.30 g/mol | [7] |

| Appearance | White crystalline powder or powder | [2] |

| Melting Point | 85-90 °C | [8] |

| Optical Rotation | -22.5° to -27.5° (c=2 in glacial acetic acid) | [8] |

| Solubility | Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [9] |

| Storage | Store at 2-8°C in a dry, well-ventilated area. |

Synthesis and Purification

The synthesis of (S)-Boc-2-amino-4-methylpentanoic acid hydrate typically involves the reaction of L-leucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Several protocols exist, with variations in the solvent system and base used.

Experimental Protocol: Synthesis of (S)-Boc-2-amino-4-methylpentanoic acid hydrate[7]

-

Dissolution: To a mixture of L-leucine (8g, 0.061 mmol) in 1,4-dioxane (B91453) (200 ml), add aqueous sodium hydroxide (B78521) solution (1N, 8.5 ml).

-

Reaction: Add di-tert-butyl dicarbonate (17.5 g, 80 mmol) to the mixture and stir overnight at room temperature.

-

Work-up:

-

Evaporate the solvent.

-

Dilute the residue with water (50 ml) and wash with ethyl acetate (B1210297) (2 x 50 ml).

-

Adjust the aqueous phase to a pH of 2-3 with a suitable acid.

-

Extract the aqueous phase with ethyl acetate (3 x 50 ml).

-

-

Isolation: Combine the organic layers, wash with brine (2 x 50 ml), dry over anhydrous sodium sulfate, and concentrate to yield the product as a white solid.

Experimental Protocol: Purification by Recrystallization[7]

-

Dissolution: Combine the crude N-(tert-butoxycarbonyl)-L-leucine (5.50g, 23.54mmol), toluene (B28343) (2.93ml), and methyl isobutyl ketone (MIBK) (37.4ml) in a flask with a stirrer.

-

Heating and Cooling: Heat the mixture to 93°C with stirring. The turbid solution is then cooled to ambient temperature over 3.5 hours and stirred overnight.

-

Crystallization: Cool the slurry to 0°C and stir at this temperature for 85 minutes.

-

Isolation: Separate the crystals on a glass filter, wash with cold MIBK (2 x 10 mL), and dry under vacuum at 40°C to yield the purified product.

Spectroscopic Data

The structural confirmation of (S)-Boc-2-amino-4-methylpentanoic acid hydrate is achieved through various spectroscopic techniques.

| Technique | Observed Peaks/Signals |

| ¹H NMR | Characteristic peaks for the Boc group (singlet around 1.4 ppm), the leucine (B10760876) side chain (multiplets for CH and CH₂, and doublets for the methyl groups), and the alpha-proton (multiplet). |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the leucine side chain. |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid and water, N-H stretch, C=O stretches from the carbamate (B1207046) and carboxylic acid, and C-H stretches. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (or [M+H]⁺, [M+Na]⁺) and characteristic fragmentation patterns, including the loss of the Boc group. |

Applications in Drug Development and Research

Solid-Phase Peptide Synthesis (SPPS)

(S)-Boc-2-amino-4-methylpentanoic acid hydrate is a fundamental reagent in Boc-chemistry-based SPPS.[2] This methodology involves the stepwise addition of N-protected amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Boc-SPPS Cycle

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[10]

-

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.[11]

-

Coupling: The next Boc-protected amino acid, (S)-Boc-2-amino-4-methylpentanoic acid hydrate, is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond.[12][13]

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Role in Signaling Pathways

While (S)-Boc-2-amino-4-methylpentanoic acid hydrate itself is a synthetic building block, the L-leucine it carries plays a significant role in cellular signaling, particularly in the activation of the mTOR (mechanistic Target of Rapamycin) pathway.[14][15][16] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[1][17] Leucine is a potent activator of mTORC1 (mTOR Complex 1), which in turn promotes protein synthesis by phosphorylating downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[14][18] This makes the study of leucine and its derivatives relevant in research areas such as muscle growth, metabolism, and neurological function.[13][19]

Conclusion

(S)-Boc-2-amino-4-methylpentanoic acid hydrate is an indispensable tool for chemists and pharmacologists. Its well-defined properties and reactivity make it a reliable component in the synthesis of peptides with therapeutic potential. A thorough understanding of its characteristics and the methodologies for its use, as detailed in this guide, is essential for its effective application in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355) [hmdb.ca]

- 5. 87325-47-1|(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid|BLD Pharm [bldpharm.com]

- 6. (2S)-2-[(1-carboxyethyl)amino]-4-methylpentanoic acid | C9H17NO4 | CID 145884707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 15. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

Physical Properties of Boc-L-Leucine (Boc-L-Leu-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of N-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a widely utilized protected amino acid in peptide synthesis and pharmaceutical development.[][2] This document outlines key quantitative data, detailed experimental protocols for property determination, and a structural representation to support research and development activities.

Core Physical Properties

This compound is a white to off-white crystalline powder.[][3][4] It is an essential building block in the synthesis of peptides and proteins, where the tert-butyloxycarbonyl (Boc) protecting group on the amino group of L-leucine prevents unwanted reactions during peptide chain elongation.[4][5] The compound is also utilized in the development of various pharmaceuticals, including those with anticancer and anti-inflammatory applications.[3]

Quantitative Data Summary

The physical properties of this compound can vary depending on whether it is in its anhydrous or monohydrate form. The following table summarizes the key quantitative data available for both forms.

| Property | Anhydrous this compound | This compound Monohydrate |

| Molecular Formula | C₁₁H₂₁NO₄[][3][6] | C₁₁H₂₁NO₄ · H₂O[2][7] or C₁₁H₂₃NO₅[8][9] |

| Molecular Weight | 231.29 g/mol [][6][10] | 249.31 g/mol [2] or 249.30 g/mol [9] |

| Melting Point (°C) | 85 - 99[3][10][11][12] | 80 - 90[2][8] or 89[13] |

| Optical Rotation [α]²⁰/D | -25° ± 0.5° (c=2% in acetic acid)[11] | -22.5° to -27.5° (c=2, glacial acetic acid)[8] |

| Solubility | Soluble in methanol, dimethylformamide (DMF), chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][10] Insoluble or sparingly soluble in water.[3][4][5] | Hydrophilic nature.[2] |

| Appearance | White, odorless, crystalline powder.[][3] | White to off-white powder.[2][7] |

| CAS Number | 13139-15-6[3][4][6] | 200936-87-4[2][8][9] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of this compound is determined using the capillary method with a melting point apparatus.[14][15]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is placed into a capillary tube, which is sealed at one end.[14][16] The sample is packed down to a height of approximately 3 mm.[17]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[17]

-

Heating and Observation: The sample is heated at a controlled rate.[15] A preliminary rapid heating can be done to determine an approximate melting range.[14] Subsequently, a new sample is heated slowly, at a rate of approximately 2°C per minute, near the expected melting point.[14]

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[14] For a pure substance, this range is typically narrow.[18]

Determination of Specific Optical Rotation

The specific rotation is a measure of the compound's ability to rotate plane-polarized light and is determined using a polarimeter.[19][20]

Methodology:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a specific amount of the compound and dissolving it in a known volume of a specified solvent (e.g., acetic acid) to a precise concentration (c), typically in g/mL.[21][22]

-

Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. A blank measurement is taken with a polarimeter cell filled only with the solvent.[22]

-

Sample Measurement: The prepared solution is transferred to the polarimeter cell, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed optical rotation (α) is measured.[19][22]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[22]

[α] = α / (l * c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are also recorded.[21]

-

Determination of Solubility

The solubility of this compound in various solvents is determined using the equilibrium solubility method, often referred to as the shake-flask method.[23][24]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent to be tested.[24]

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solid.[23]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter.[23]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A calibration curve is generated using standard solutions of known concentrations for accurate quantification.[23]

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[23]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of N-tert-Butoxycarbonyl-L-leucine (this compound).

Experimental Workflow for Physical Property Determination

Caption: Workflow for determining the physical properties of this compound.

References

- 2. chemimpex.com [chemimpex.com]

- 3. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Boc-L-Leucine (Boc-Leu-OH.H2O) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. CAS-13139-15-6, BOC-L-Leucine for Biochemistry Manufacturers, Suppliers & Exporters in India | BOC162 [cdhfinechemical.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BOC-L-Leucine monohydrate, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. N-Boc-L-Leucine Hydrate | C11H23NO5 | CID 12373896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 11. BOC-亮氨酸-OH 水合物 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. tert-Butoxycarbonyl-L-leucine | 13139-15-6 | FB19425 [biosynth.com]

- 13. Boc-L-Leucine monohydrate, 100 g, CAS No. 13139-15-6 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. westlab.com [westlab.com]

- 16. davjalandhar.com [davjalandhar.com]

- 17. Determination of Melting Point [wiredchemist.com]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 20. Specific rotation - Wikipedia [en.wikipedia.org]

- 21. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 22. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-L-Leucine (Boc-L-Leu-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a pivotal amino acid derivative in peptide synthesis and various fields of chemical and pharmaceutical research. This document details its physicochemical properties, provides an exemplary experimental protocol for its application in dipeptide synthesis, and illustrates its biological significance through a key signaling pathway.

Core Properties of this compound

This compound is a white to off-white crystalline solid, widely utilized as a building block in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function prevents unwanted side reactions during peptide coupling, and it can be readily removed under acidic conditions. It is available in both anhydrous and monohydrate forms.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a representative dipeptide synthesized from it. Purity levels for commercially available this compound are typically high, often exceeding 98%.[1][2] Yields for peptide coupling reactions using this compound are generally reported as good to excellent, with specific examples showing yields well above 60%.[3]

| Property | This compound (Anhydrous) | This compound (Monohydrate) | Boc-L-Leu-Gly-OMe (Example Product) |

| Molecular Weight | 231.29 g/mol [1][4][5][6][7] | 249.31 g/mol [8] | 302.38 g/mol |

| Chemical Formula | C₁₁H₂₁NO₄[5][6] | C₁₁H₂₁NO₄·H₂O[8] | C₁₄H₂₆N₂O₅ |

| CAS Number | 13139-15-6[1][4][5][6] | 200936-87-4[8] | Not Applicable |

| Melting Point | 85-92 °C[1] | 80-90 °C[8] | Variable |

| Optical Rotation | [α]²⁰/D ~ -25° (c=2 in Acetic Acid)[1] | [α]²⁰/D ~ -25° (c=2 in Acetic Acid)[8] | Variable |

| Typical Purity (HPLC) | ≥98%[1] to ≥99%[5] | ≥99%[8] | >95% (after purification) |

| Typical Reaction Yield | Not Applicable | Not Applicable | >60%[3] |

Experimental Protocol: Synthesis of Boc-L-Leu-Gly-OMe

This section provides a detailed methodology for the synthesis of the dipeptide Boc-L-Leu-Gly-OMe, a common application of this compound in peptide chemistry.

Objective: To synthesize N-(tert-butoxycarbonyl)-L-leucyl-glycine methyl ester (Boc-L-Leu-Gly-OMe) via a carbodiimide-mediated coupling reaction.

Materials:

-

Boc-L-Leucine (this compound)

-

Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Ethylmorpholine (NEM) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous potassium bisulfate (KHSO₄) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Amine Component: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 equivalent) in a mixture of dichloromethane and dimethylformamide. Cool the solution to 0 °C in an ice bath.

-

Neutralization: Add N-ethylmorpholine (1.0-1.1 equivalents) dropwise to the cooled solution to neutralize the hydrochloride salt and liberate the free amine.

-

Addition of the Carboxyl Component: In a separate flask, dissolve Boc-L-Leucine (1.0 equivalent) in dichloromethane. Add this solution to the reaction mixture.

-

Coupling Agent Addition: To the reaction mixture at 0 °C, add 1-hydroxybenzotriazole (1.0 equivalent) followed by N,N'-dicyclohexylcarbodiimide (1.1 equivalents).

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours. The progress of the reaction can be monitored by TLC.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washes and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M KHSO₄ solution (3 times), saturated NaHCO₃ solution (3 times), and brine (3 times).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica (B1680970) gel column chromatography to yield the pure dipeptide, Boc-L-Leu-Gly-OMe.[9]

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Purity can be further assessed by HPLC.

Mandatory Visualizations

The mTOR Signaling Pathway

L-Leucine plays a critical role as a signaling molecule in the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. This makes it a significant area of interest for drug development, particularly in the fields of oncology and metabolic diseases.

Caption: L-Leucine's role in the mTOR signaling pathway.

Experimental Workflow for Dipeptide Synthesis

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of Boc-L-Leu-Gly-OMe.

Caption: Workflow for Boc-L-Leu-Gly-OMe synthesis.

References

- 1. glschina.com [glschina.com]

- 2. Boc-Leu-OH . H 2 O Novabiochem 200936-87-4 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. Boc-Leu-OH = 99.0 HPLC 13139-15-6 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. prepchem.com [prepchem.com]

Solubility Profile of Boc-L-Leucine-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a critical reagent in peptide synthesis and various aspects of drug development. Understanding the solubility of this protected amino acid in different solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies.

Executive Summary

This compound, a white crystalline powder, exhibits a distinct solubility profile characterized by high solubility in many common organic solvents and limited solubility in aqueous solutions. This document summarizes the available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and provides a logical workflow for solvent selection in research and development settings.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solvent Type | Solubility (at approx. 20-25°C) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL | [1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | [2] |

| Methanol | CH₃OH | Polar Protic | Soluble | [2] |

| Chloroform | CHCl₃ | Nonpolar | Soluble | [3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | [3] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | [3] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [3] |

| Ethanol | C₂H₅OH | Polar Protic | Slightly soluble | [4] |

| Ether (Diethyl ether) | (C₂H₅)₂O | Nonpolar | Slightly soluble | [4] |

| Water | H₂O | Polar Protic | Insoluble/Sparingly soluble | [2][5] |

| Formic Acid | HCOOH | Polar Protic | Soluble | [4] |

| Dilute Hydrochloric Acid | HCl (aq) | Aqueous Acidic | Soluble | [4] |

| Alkaline Hydroxide Solutions | e.g., NaOH (aq) | Aqueous Basic | Soluble | [4] |

| Carbonate Solutions | e.g., Na₂CO₃ (aq) | Aqueous Basic | Soluble | [4] |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

This section details a standardized gravimetric method for determining the equilibrium solubility of this compound in a specific solvent. This method is reliable for systems where the solubility is not exceedingly low.[6][7][8][9]

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL or 5 mL)

-

Thermostatic shaker or agitator

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume or mass of the chosen solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

Centrifuge the vial at a high speed to pellet the remaining undissolved solid. This ensures a clear supernatant for the next step.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a precise volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.

-

Transfer the supernatant to a pre-weighed, clean, and dry evaporation dish or vial.

-

Record the exact weight of the dish/vial with the supernatant.

-

Evaporate the solvent from the supernatant. This can be achieved by placing the dish/vial in a drying oven at a temperature below the melting point of this compound (typically 85-87 °C) or by using a vacuum desiccator.

-

Once the solvent is completely removed, allow the dish/vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish/vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant weight of the dish/vial minus the initial weight of the empty dish/vial.

-

Solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, based on the mass of the dissolved solute and the initial volume of the supernatant taken.

-

Logical Workflow and Visualization

The selection of an appropriate solvent for this compound is a critical step in experimental design. The following workflow and corresponding diagram illustrate the decision-making process.

Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent for this compound based on the intended application.

The following diagram illustrates the general experimental workflow for determining solubility using the gravimetric method.

Caption: A step-by-step workflow for determining the solubility of a compound using the gravimetric method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pharmajournal.net [pharmajournal.net]

Boc-L-Leucine (Boc-L-Leu-OH): A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a critical reagent in peptide synthesis and pharmaceutical development. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental results and the quality of synthesized products.

Physicochemical Properties

This compound is a white to off-white crystalline powder. It is an odorless compound that is generally stable under standard laboratory conditions. A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This property is a critical consideration for its storage and handling.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol (anhydrous basis) | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 85-90 °C | |

| Solubility | Soluble in organic solvents such as methanol, dimethylformamide (DMF), chloroform, dichloromethane, ethyl acetate, and acetone. Insoluble in water. | [1][3] |

Chemical Stability and Degradation Pathways

This compound is generally stable at room temperature in closed containers under normal storage and handling conditions. However, its stability can be compromised by several factors, primarily moisture and acidic conditions.

Incompatibility: The compound is incompatible with strong oxidizing agents.

Hazardous Decomposition: Under fire conditions, hazardous decomposition products can be formed, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Potential Degradation Pathway - Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is designed to be labile under acidic conditions. While this is a desirable characteristic for its removal during chemical synthesis, it also represents a potential degradation pathway if the compound is exposed to acidic environments during storage. The hydrolysis of the carbamate (B1207046) bond would lead to the formation of L-leucine, tert-butanol, and carbon dioxide.

References

An In-depth Technical Guide on the Core Function of the Boc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in peptide synthesis. A cornerstone of solid-phase peptide synthesis (SPPS), the Boc group's unique chemical properties have enabled the routine synthesis of complex peptides. This document delves into the fundamental chemistry of the Boc group, its application in SPPS, detailed experimental protocols, and a quantitative analysis of its performance.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid.[1] This protection is essential to prevent the nucleophilic amino group from engaging in undesirable side reactions during the formation of a peptide bond.[1][2] By directing the reaction to the carboxyl group, the Boc group ensures the sequential and controlled assembly of amino acids into a predefined peptide sequence.[2]

The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[1][3] It is characterized by its stability under a range of conditions used for peptide coupling and its lability under moderately acidic conditions.[1][2] This differential stability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where benzyl-based groups are used for side-chain protection and are cleaved under stronger acidic conditions.[1][4]

Mechanism of Boc Protection:

The protection of an amine with Boc anhydride (B1165640) is a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts, carbon dioxide and tert-butanol.[5]

Mechanism of Boc Deprotection:

The removal of the Boc group is achieved by treatment with a moderate acid, most commonly trifluoroacetic acid (TFA).[1][3][4] The mechanism involves the following steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][2][5]

-

Cleavage: The protonated intermediate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2][5]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free α-amino group of the peptide.[1][2][5]

The liberated tert-butyl cation is a reactive electrophile that can cause side reactions, particularly the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine.[4][6] To mitigate these side reactions, "scavengers" like triethylsilane, anisole, or ethanedithiol are added to the deprotection solution to trap the tert-butyl cations.[1][4]

Quantitative Data Summary

The efficiency and conditions for Boc protection and deprotection are critical for the successful synthesis of peptides. The following tables summarize key quantitative data for these processes.

Table 1: Boc Protection of Amino Acids

| Reagent | Base | Solvent | Reaction Time | Typical Yield |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (TEA) or NaOH | Dioxane/Water, THF | 1-6 hours | >95% |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Triethylamine (TEA) | Dioxane/Water | 2 hours | Excellent |

Data compiled from multiple sources indicating common laboratory practices.[7][8][9]

Table 2: Boc Deprotection Conditions in SPPS

| Reagent | Concentration | Scavengers (if needed) | Reaction Time | Deprotection Efficiency |

| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | 0.5% Dithioethane (DTE) for Trp, Met, Cys | 20-30 minutes | >99% |

| Hydrogen Chloride (HCl) | 4 M in Dioxane | Anisole | 30 minutes | High |

Data compiled from multiple sources detailing standard SPPS protocols.[6][10]

Table 3: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% piperidine (B6355638) in DMF) |

| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups |

| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |

| Orthogonality | Graduated acid lability | Yes (Acid vs. Base) |

| Aggregation Issues | Less frequent, protonated amine reduces H-bonding | More frequent in hydrophobic sequences |

| Cost of Reagents | Generally lower | Generally higher |

| Safety Concerns | Use of highly toxic HF for final cleavage | Piperidine is toxic, but less hazardous than HF |

This table provides a comparative overview of the two major SPPS strategies.[2][][12][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments in Boc-based peptide synthesis.

Protocol 1: Nα-Boc Protection of an Amino Acid

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

5% Citric acid solution

-

Sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[7]

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) with stirring at room temperature.[7]

-

Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).

-

Dilute the reaction mixture with water.

-

Extract the aqueous mixture twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.[7]

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.[7]

-

Immediately extract the product three times with ethyl acetate.[7]

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude Boc-protected amino acid.[7]

-

The product can be further purified by recrystallization if necessary.[7]

Protocol 2: Solid-Phase Peptide Synthesis Cycle using Boc Chemistry (Manual Synthesis)

This protocol outlines a single cycle of amino acid addition on a 0.1 mmol scale using Merrifield resin.[1]

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Isopropanol (IPA)

-

Deprotection solution: 50% TFA in DCM (v/v). Add 0.5% DTE if Cys, Met, or Trp are present.[10]

-

Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v)

-

Boc-protected amino acid

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Neutralization:

-

Add the neutralization solution (10% DIEA/DCM) to the resin and agitate for 2 minutes.[10]

-

Drain the solution and repeat the neutralization step.

-

Wash the resin thoroughly with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DCC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x).

-

The peptide-resin is now ready for the next coupling cycle.

-

Protocol 3: Final Cleavage of the Peptide from the Resin (HF Cleavage)

WARNING: Hydrogen fluoride (B91410) (HF) is an extremely corrosive and toxic chemical. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)

-

Cold diethyl ether

Procedure:

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the dried resin in the reaction vessel of the HF cleavage apparatus.

-

Add the scavenger cocktail to the resin.

-

Cool the reaction vessel to -5 to 0 °C in an ice bath.

-

Carefully condense a measured amount of anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Isolate the peptide by filtration or centrifugation.

-

Dry the crude peptide under vacuum. The peptide can then be purified by chromatography.

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.

Side Reactions in Boc-Based Peptide Synthesis

While a robust methodology, Boc-SPPS is susceptible to several side reactions that can impact the purity and yield of the final peptide.

-

Alkylation: As previously mentioned, the tert-butyl cation generated during deprotection can alkylate nucleophilic side chains of Trp, Met, and Cys.[4][6] The use of scavengers is crucial to minimize this.

-

Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[10] This is particularly prevalent when proline is the second amino acid. In Boc-based synthesis, in situ neutralization protocols can suppress this side reaction.[15]

-

Aspartimide Formation: Peptides containing aspartic acid, especially sequences like Asp-Gly or Asp-Ser, are prone to forming a cyclic aspartimide intermediate under acidic conditions.[6][10] This can lead to a mixture of α- and β-aspartyl peptides upon ring opening.[15]

-

Pyroglutamate Formation: An N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate.[6]

-

Incomplete Deprotection or Coupling: Failure to completely remove the Boc group or to drive the coupling reaction to completion will result in deletion sequences in the final product.

Careful selection of reaction conditions, monitoring of each step, and the use of appropriate scavengers and coupling reagents are essential to mitigate these side reactions and ensure the successful synthesis of the target peptide.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. peptide.com [peptide.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 15. peptide.com [peptide.com]

The Cornerstone of Peptide Drug Development: A Technical Guide to Boc-L-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug development, peptide-based therapeutics represent a rapidly expanding frontier. The synthesis of these complex molecules with high fidelity and purity is paramount to their clinical success. Central to this endeavor is the use of protected amino acids, among which Boc-L-Leu-OH (N-α-tert-Butoxycarbonyl-L-leucine) stands out as a fundamental building block. This technical guide provides an in-depth exploration of the role of this compound in drug development, with a focus on its application in solid-phase peptide synthesis (SPPS). We will delve into a comparative analysis of peptide synthesis strategies, present detailed experimental protocols, and visualize key workflows and biological pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel peptide therapeutics.

Introduction: The Significance of this compound in Peptide Synthesis

This compound is a derivative of the essential amino acid L-leucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This temporary protecting group is the hallmark of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), a methodology pioneered by Bruce Merrifield.[1] The Boc group's stability under a range of conditions and its facile removal under moderately acidic conditions make it an invaluable tool for the stepwise and controlled assembly of peptide chains.[1]

The incorporation of leucine (B10760876) residues is critical for the structure and function of many bioactive peptides, influencing their helical propensity, receptor-binding affinity, and metabolic stability. This compound, therefore, is not merely a reagent but a key enabler in the synthesis of a diverse array of therapeutic peptides, from opioid peptides like Leu-enkephalin to modulators of dopamine (B1211576) receptors.

Comparative Analysis of Peptide Synthesis Strategies: Boc vs. Fmoc

The two predominant strategies in solid-phase peptide synthesis are the Boc/Bzl and the Fmoc/tBu methods. The choice between these two approaches is a critical decision in the drug development process, impacting synthesis efficiency, purity of the final product, and compatibility with different peptide sequences.

Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| N-α-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately strong acid (e.g., Trifluoroacetic acid - TFA) | Mild base (e.g., Piperidine in DMF) |

| Side-Chain Protection | Benzyl-based (Bzl) ethers, esters, and carbamates | tert-Butyl (tBu)-based ethers, esters, and carbamates |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |

| Advantages | - Robust and well-established- Less prone to aggregation for some sequences- Byproducts are often volatile and easily removed | - Milder deprotection conditions- Orthogonal protection scheme- UV-monitoring of deprotection is possible- Compatible with a wider range of acid-sensitive functionalities |

| Disadvantages | - Harsh final cleavage conditions (requires specialized equipment)- Repetitive acid treatment can degrade sensitive residues- Not a truly orthogonal scheme | - Piperidine is toxic- Fmoc group is large, affecting atom economy- Potential for side reactions like diketopiperazine formation |

Quantitative Data on this compound Coupling Efficiency

The efficiency of the coupling reaction is a critical determinant of the overall yield and purity of the synthesized peptide. Various coupling reagents have been developed to facilitate the formation of the peptide bond. The choice of coupling reagent can significantly impact the coupling efficiency of sterically hindered amino acids like leucine.

Table 2: Representative Coupling Efficiencies of this compound with Common Coupling Reagents

| Coupling Reagent | Additive | Typical Coupling Time | Reported Coupling Yield/Efficiency |

| DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | 1 - 4 hours | Good |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | 30 - 60 minutes | Very Good |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | 15 - 45 minutes | Excellent |

| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | - | 15 - 60 minutes | Excellent |

Note: Coupling efficiencies are dependent on the specific peptide sequence, resin, and reaction conditions. The terms "Good," "Very Good," and "Excellent" are qualitative summaries from various sources. Specific numerical yields can vary significantly.

Experimental Protocols

General Workflow for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The following diagram illustrates the cyclical nature of Boc-SPPS.

Detailed Protocol for the Synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) using Boc-SPPS

This protocol outlines the manual synthesis of the opioid peptide Leu-enkephalin on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene-divinylbenzene, 1% cross-linked)

-

This compound

-

Boc-L-Phe-OH

-

Boc-Gly-OH

-

Boc-L-Tyr(Bzl)-OH

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (B1667542) (scavenger)

-

Diethyl ether

Procedure:

-

Resin Preparation and Attachment of the First Amino Acid (this compound): a. Swell 1g of Merrifield resin in DCM in a reaction vessel for 1 hour. b. In a separate flask, dissolve this compound (2 mmol) and cesium carbonate (1 mmol) in methanol (B129727) and stir for 1 hour. Evaporate the solvent to obtain the Boc-L-Leu-O-Cs salt. c. Add the Boc-L-Leu-O-Cs salt dissolved in DMF to the swollen resin. d. Heat the mixture at 50°C for 24 hours with gentle agitation. e. Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

-

Peptide Chain Elongation (Repeating Cycle for Phe, Gly, Gly, Tyr): a. Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 30 minutes. Wash with DCM (3x). b. Neutralization: Treat the resin with 10% DIEA in DCM (v/v) for 5 minutes (2x). Wash with DCM (3x). c. Coupling: i. In a separate vial, dissolve the next Boc-amino acid (e.g., Boc-L-Phe-OH, 3 equivalents) and HOBt (3 equivalents) in DMF. ii. Add DIC (3 equivalents) to the amino acid solution and pre-activate for 10 minutes. iii. Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor the reaction completion using the Kaiser test. d. Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Final Cleavage and Deprotection: a. Dry the peptide-resin thoroughly under vacuum. b. Transfer the resin to a specialized HF cleavage apparatus. c. Add anisole (10% v/v) as a scavenger. d. Carefully distill anhydrous HF into the reaction vessel at -78°C. e. Stir the mixture at 0°C for 1 hour. f. Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation and Purification: a. Triturate the residue with cold diethyl ether to precipitate the crude peptide. b. Wash the precipitate with cold diethyl ether (3x) and dry under vacuum. c. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Purification Workflow

Application in the Synthesis of a Dopamine Receptor Modulator

L-prolyl-L-leucyl-glycinamide (PLG) is a tripeptide that has been shown to modulate the activity of dopamine D2 receptors.[2] The synthesis of PLG and its analogs, often employing this compound, is a key area of research for the development of novel therapeutics for neurological disorders.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Its activation triggers a cascade of intracellular events.

Conclusion

This compound remains a cornerstone in the synthesis of peptide-based drugs. Its utility in the well-established Boc-SPPS methodology provides a robust and reliable means of producing complex peptides. While the Fmoc strategy offers milder deprotection conditions, the Boc approach continues to be advantageous for specific applications and peptide sequences. A thorough understanding of the principles of peptide synthesis, coupling efficiencies, and purification techniques, as outlined in this guide, is essential for researchers and professionals aiming to advance the field of peptide therapeutics. The continued application of this compound and related protected amino acids will undoubtedly contribute to the development of the next generation of life-saving peptide drugs.

References

The Cornerstone of Modern Peptide Science: An In-depth Technical Guide to Boc-L-Leucine-OH in Biotechnology

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of N-α-(tert-Butoxycarbonyl)-L-leucine (Boc-L-Leu-OH) in the field of biotechnology. This whitepaper provides a detailed overview of its critical role in peptide synthesis, drug discovery, and the development of novel therapeutics. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways to facilitate a deeper understanding of this essential building block.

Introduction: The Versatility of a Protected Amino Acid

N-α-(tert-Butoxycarbonyl)-L-leucine (this compound) is a derivative of the essential amino acid L-leucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This strategic protection is fundamental to its widespread use in organic synthesis, particularly in the meticulous, stepwise construction of peptides.[1][2] The Boc group's stability under various conditions and its facile, clean removal under acidic conditions make this compound an invaluable tool in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[3][4] Its applications extend beyond simple peptide synthesis to the development of complex therapeutics, including antiviral agents and kinase inhibitors, and the creation of novel biomaterials.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₁NO₄ | [6] |

| Molecular Weight | 231.29 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 85-90 °C | [7] |

| Optical Rotation [α]²⁰/D | -25° ± 0.5° (c=2 in acetic acid) | [7] |

| Purity (HPLC) | ≥ 99.0% | [6][7] |

| Solubility | Soluble in organic solvents such as methanol (B129727) and dimethylformamide (DMF); insoluble in water. | [2] |

Core Applications in Biotechnology

Solid-Phase Peptide Synthesis (SPPS)